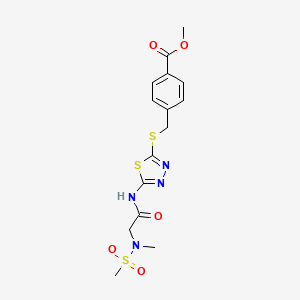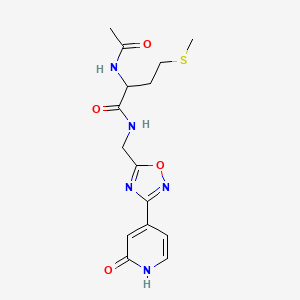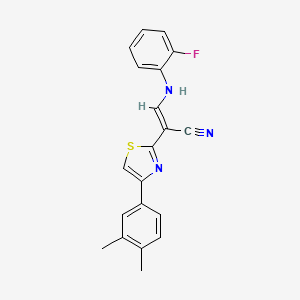
(E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((2-fluorophenyl)amino)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((2-fluorophenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C20H16FN3S and its molecular weight is 349.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
(E)-2-(4-(3,4-Dimethylphenyl)thiazol-2-yl)-3-((2-Fluorophenyl)amino)acrylonitrile and related thiazoles have significant applications in corrosion inhibition. Research by Farahati et al. (2019) demonstrates that thiazoles like ATP, PTA, and TATD can effectively inhibit corrosion on copper surfaces in 1 M HCl solution, with efficiencies around 90%. This finding suggests that these compounds can be used as corrosion inhibitors in various industrial applications (Farahati et al., 2019).
Chemical Synthesis and Structural Analysis
The compound has been involved in studies focusing on chemical synthesis and structural analysis. For instance, Frolov et al. (2005) explored the reduction of similar acrylonitriles with lithium aluminum hydride, providing insights into the synthesis of derivatives useful in various chemical processes (Frolov et al., 2005).
Organic Sensitizers in Solar Cells
The application of thiazole-based compounds extends to solar cell technology. For example, Kim et al. (2006) explored the use of organic sensitizers that include thiazole units for enhancing solar cell efficiency. These sensitizers showed high conversion efficiency, indicating their potential in photovoltaic applications (Kim et al., 2006).
Biomedical Research
In the field of biomedical research, compounds like 2-(2,3,4-trimethoxyphenyl)-1-(substituted-phenyl)acrylonitrile have been studied by Özen et al. (2016) for their potential anticancer activity against various cancer cell lines. This highlights the potential therapeutic applications of such compounds (Özen et al., 2016).
Antimicrobial Activities
Compounds with structures similar to this compound have shown promising antimicrobial activities. Research by Ead et al. (1990) on thiazolidinone-4-thiones derivatives, for instance, revealed significant antimicrobial properties, which could be relevant in developing new antimicrobial agents (Ead et al., 1990).
Optoelectronic Applications
Anandan et al. (2018) investigated thiophene dyes, related to the compound , for their nonlinear optical limiting behavior, making them suitable for optoelectronic devices. Such studies contribute to the development of advanced materials for optical communications and sensor protection (Anandan et al., 2018).
Propiedades
IUPAC Name |
(E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-fluoroanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3S/c1-13-7-8-15(9-14(13)2)19-12-25-20(24-19)16(10-22)11-23-18-6-4-3-5-17(18)21/h3-9,11-12,23H,1-2H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMHFHDRENMYEB-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3F)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=CC=C3F)/C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


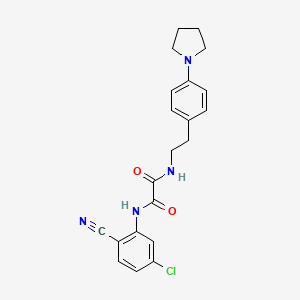
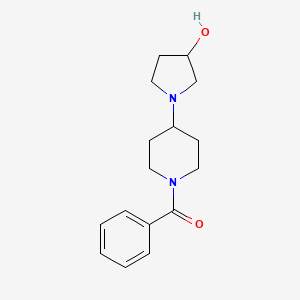
![2-(4-methoxyphenyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2727688.png)
![4-(N,N-diallylsulfamoyl)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B2727689.png)
![N-[(3-Methyl-4-phenylphenyl)methyl]but-2-ynamide](/img/structure/B2727691.png)
![N-(3-chloro-4-fluorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2727692.png)
![1-[4-(1H-Benzimidazol-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2727694.png)
![{[1-(2-Methylpropyl)cyclopentyl]methyl}urea](/img/structure/B2727695.png)
![(4-Fluoro-3-nitrophenyl)-[[2-(2-methylpropyl)-1,2,4-triazol-3-yl]methyl]cyanamide](/img/structure/B2727696.png)

